molecular formula C5H4Cl2N2O2 B2598187 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1378676-83-5

4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2598187
M. Wt: 195
InChI Key: GPSNDVKYKNMGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1378676-83-5 . It has a molecular weight of 195 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of pyrazoles, such as 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is represented by the InChI Code: 1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) .


Chemical Reactions Analysis

Pyrazoles, including 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have garnered substantial interest from researchers due to their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Biological Potential of Indole Derivatives

Indole derivatives have shown anti-inflammatory and analgesic activities along with ulcerogenic index .

Organic Synthesis

Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in organic synthesis . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Antitubercular Activity

Imidazole derivatives, which are structurally similar to pyrazole, have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .

Treatment of Methanol Poisoning

Pyrazoles have been shown to inhibit the action of horse liver alcohol dehydrogenase (LADH), suggesting that methylpyrazole could be used to treat methanol poisoning .

Anti-Inflammatory Agents

Pyrazoles have been reported to have anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .

Antiviral Agents

Indole derivatives, which are structurally similar to pyrazole, have shown antiviral activities, suggesting potential applications in the development of new antiviral drugs .

Anticancer Agents

Pyrazole metal complexes have been studied for their potential as anticancer agents .

Antibacterial/Parasitic Agents

Pyrazole metal complexes have also been explored for their potential as antibacterial and antiparasitic agents .

properties

IUPAC Name

4,5-dichloro-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSNDVKYKNMGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid

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